molecular formula C14H17F3O B2368200 [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol CAS No. 2375261-06-4

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Cat. No.: B2368200
CAS No.: 2375261-06-4
M. Wt: 258.284
InChI Key: UKLBIXGMAJEJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C14H17F3O It is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The hydroxyl group can form hydrogen bonds, facilitating interactions with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    [3-Cyclohexyl-2-(trifluoromethyl)phenyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.

    [3-Cyclohexyl-2-(trifluoromethyl)phenyl]amine: Contains an amine group instead of a hydroxyl group.

    [3-Cyclohexyl-2-(trifluoromethyl)phenyl]ketone: Features a ketone group instead of a hydroxyl group.

Uniqueness

The uniqueness of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol lies in its combination of a trifluoromethyl group and a cyclohexyl group attached to a phenyl ring with a methanol moiety. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)13-11(9-18)7-4-8-12(13)10-5-2-1-3-6-10/h4,7-8,10,18H,1-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLBIXGMAJEJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=C2C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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